2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the reaction of piroxicam with methyl iodide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA) .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include sulfoxides , sulfones , amines , and various substituted derivatives .
Scientific Research Applications
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
Mechanism of Action
The mechanism of action of 2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: The parent compound from which these derivatives are synthesized.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related compound with comparable anti-inflammatory properties.
Uniqueness
2-Methyl-N-2-(1-methylpyridinium)-2H-1,2-benzothiazine-3-carboxamide-4-olate 1,1-Dioxide: is unique due to its pyridinium group , which enhances its solubility and bioavailability compared to other NSAIDs . This structural modification also allows for more targeted interactions with COX enzymes, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C16H15N3O4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-(1-methylpyridin-2-ylidene)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-18-10-6-5-9-13(18)17-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-10,20H,1-2H3 |
InChI Key |
CSCBUIOXCXHUBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origin of Product |
United States |
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